N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a benzoindazole core, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its fluorophenyl group can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and exploring its biological activities.
Properties
Molecular Formula |
C19H15FN4O |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O/c20-14-8-5-12(6-9-14)11-21-24-19(25)18-16-10-7-13-3-1-2-4-15(13)17(16)22-23-18/h1-6,8-9,11H,7,10H2,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
DYWQGGXHUFPICG-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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